molecular formula C11H15NO B2688903 2-(Phenoxymethyl)pyrrolidine CAS No. 383127-73-9

2-(Phenoxymethyl)pyrrolidine

Cat. No.: B2688903
CAS No.: 383127-73-9
M. Wt: 177.247
InChI Key: CVINTVJDIQIIGZ-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)pyrrolidine is a compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring and a phenoxymethyl group . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions. These include reactions with primary amines and diols , and reactions with alkyl nitrene precursors .

Scientific Research Applications

Synthesis of Polysubstituted Pyrrolines

2-(Phenoxymethyl)pyrrolidine and its isomers have been synthesized through a sequential one-pot coupling of propargylamine, vinyl sulfone (or nitroalkene), and a phenolic derivative, using Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).

Nootropic Effects

Pyrrolidine derivatives including this compound analogs have been studied for their nootropic effects. These derivatives facilitated learning processes and improved memory in rats, also inducing changes in brain neurotransmitter levels (Petkov et al., 1991).

Formation of Dibenzoxanthenes

This compound derivatives undergo ring opening in the presence of acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes (Gazizov et al., 2015).

Cyclization Reactions

This compound has been used in reactions with aldehydes, ketones, and imines, followed by Pd(O)-catalyzed cyclization to produce methylenetetrahydrofurans and pyrrolidines (Louw et al., 1988).

Antibacterial Activity

4-Pyrrolidin-3-cyanopyridine derivatives, synthesized using this compound, exhibited significant antibacterial activity against various bacteria (Bogdanowicz et al., 2013).

Structural and Spectroscopic Analysis

The structural and electronic properties of pyrrolidine derivatives, including this compound, have been thoroughly analyzed using various spectroscopic and computational methods (Ulaş, 2021).

Anti-Inflammatory Activities

Certain pyrrolidine derivatives have shown potential as anti-inflammatory and analgesic agents, with reduced ulcerogenic effects compared to standard drugs (Ikuta et al., 1987).

Safety and Hazards

2-(Phenoxymethyl)pyrrolidine should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It should not be ingested or inhaled, and any dust or aerosols should be avoided . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, including 2-(Phenoxymethyl)pyrrolidine, are of interest in the field of drug discovery due to their potential biological activity . They are often used as scaffolds for the development of new biologically active compounds . Future research may focus on further exploring the biological activity of these compounds and developing new synthetic methods for their production .

Properties

IUPAC Name

2-(phenoxymethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINTVJDIQIIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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